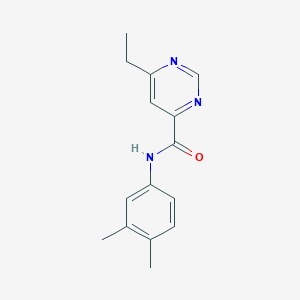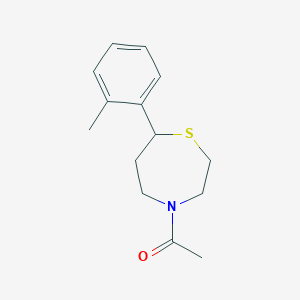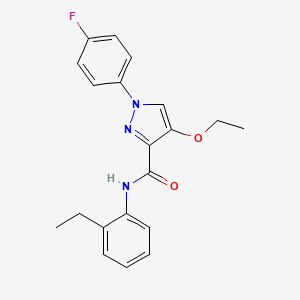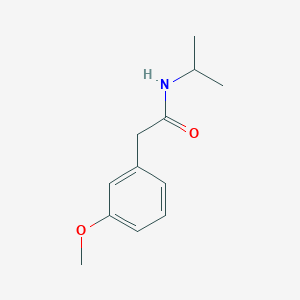![molecular formula C11H19NO5 B2421289 Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate CAS No. 141734-32-9](/img/structure/B2421289.png)
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a chemical compound with the CAS Number: 141734-32-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 5- [ (tert-butoxycarbonyl)amino]-3-oxopentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Cryptophycins : Eggen et al. (2000) developed efficient protocols for synthesizing components of cryptophycins using a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate. Cryptophycins are a group of potent antitumor agents, and these synthesis methods are significant for structural modifications in drug development (Eggen et al., 2000).
Enantioselective Synthesis of Amino Acids : Constantinou-Kokotou et al. (2001) used a key intermediate similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for synthesizing enantiopure non-natural alpha-amino acids. This method contributes to the field of peptide synthesis and pharmaceutical chemistry (Constantinou-Kokotou et al., 2001).
Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) utilized compounds structurally related to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for the asymmetric synthesis of unsaturated β-amino acid derivatives. This research is crucial for developing new methodologies in asymmetric synthesis (Davies et al., 1997).
Baker's Yeast Reduction in Synthesis : Hashiguchi et al. (1992) demonstrated the use of Baker's yeast reduction of N-protected methyl 4-amino-3-oxopentanoates and 3-oxopentanoates, leading to the synthesis of biologically active substances. This showcases the compound's relevance in biocatalysis and green chemistry (Hashiguchi et al., 1992).
Synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate : Wakamatsu et al. (2000) explored the use of a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate in the synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, contributing to the field of organic synthesis (Wakamatsu et al., 2000).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as gamma-keto acids and derivatives . These compounds are often involved in various biological processes, interacting with a variety of enzymes and receptors.
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis . It can be removed under acidic conditions, revealing the free amino group for further reactions.
Biochemical Pathways
Given its structure and the presence of the boc-protected amino group, it may be involved in peptide synthesis or other reactions involving amino acids .
Pharmacokinetics
The presence of the boc group may influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .
Result of Action
Based on its structure, it can be inferred that it may participate in reactions involving its carbonyl and amino groups, potentially leading to the formation of peptides or other complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate . Factors such as temperature, pH, and the presence of other reactive species can affect its reactivity and stability. For instance, the Boc group can be removed under acidic conditions, which would significantly alter the compound’s reactivity .
Propiedades
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNVQQGRRYDFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
CAS RN |
141734-32-9 |
Source


|
| Record name | methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)


![2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)




![N-(2,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2421225.png)


